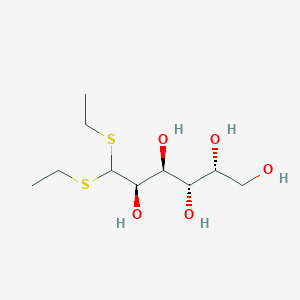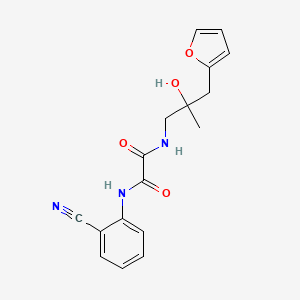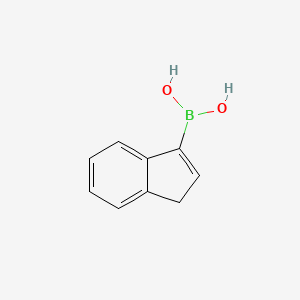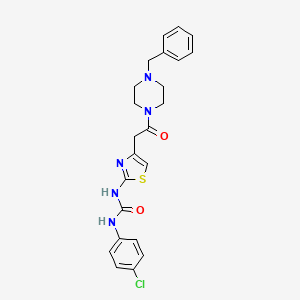
D-Galactose diethyldithioacetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“D-Galactose diethyldithioacetal” is an essential compound extensively utilized in the field of biomedicine. It exhibits immense potential for addressing disorders linked to galactose metabolism, notably galactosemia .
Synthesis Analysis
The synthesis of “this compound” involves 2 synthesis methods. The reaction conditions involve hydrogen chloride in water at 20 degrees Celsius under an inert atmosphere .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H22O5S2 . The molecule contains a total of 98 bond(s), including 36 non-H bond(s), 19 rotatable bond(s), and 2 sulfide(s) .
Chemical Reactions Analysis
“this compound” has a molecular weight of 286.41. It has 5 H bond acceptors and 5 H bond donors. It also has 9 freely rotating bonds .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3. Its boiling point is 570.3±50.0 °C at 760 mmHg. The vapor pressure is 0.0±3.6 mmHg at 25°C. The enthalpy of vaporization is 98.2±6.0 kJ/mol. The flash point is 276.2±28.8 °C .
Scientific Research Applications
Neurodegeneration Prevention
- Exercise and Neurodegeneration in Aging Mice : D-galactose is used in aging research due to its effectiveness in inducing senescence and accelerating aging in animal models. A study showed that moderate exercise could retard or inhibit neurodegeneration in D-galactose-induced aging mice. Exercise improved learning, memory, and synaptic plasticity in these mice, possibly due to upregulation of neurotrophic factors and repression of apoptosis factors (Li et al., 2016).
Metabolic Pathways and Enzyme Studies
- The Leloir Pathway : D-Galactose is a key component in the Leloir pathway for galactose metabolism. This pathway involves the conversion of D-galactose to glucose 1-phosphate, a critical process in cellular metabolism. The enzymes in this pathway have significant relevance in understanding galactosemia, a rare but potentially lethal condition (Holden, Rayment, & Thoden, 2003).
Aging Models and Mechanisms
- Accelerated Aging Models : D-galactose is commonly used to generate accelerated aging models in research. These models help in understanding the mechanisms of aging and developing anti-aging interventions. D-galactose induces senescence in different tissues and organs, making it a valuable tool for aging studies (Azman & Zakaria, 2019).
Analytical Chemistry Applications
- Separation of Sugar Enantiomers : D-galactose diethyldithioacetal has been used in gas-liquid chromatography to separate enantiomers of sugars. This application is valuable in analytical chemistry for identifying and measuring small amounts of sugar enantiomers (Zabłocki, Behrman, & Barber, 1979).
Cellular and Molecular Studies
- Neuroprotective Effects : D-galactose-induced cell injury studies have used D-galactose to understand aging effects in cells. For example, one study explored the protective effects of hydrogen sulfide against D-galactose-induced cell death in neuroblastoma cells (Liu, Nagpure, Wong, & Bian, 2013).
- Brain Ageing Models : D-galactose has been used in animal models to study brain aging. Such models help in understanding cognitive outcomes and oxidative stress in aging (Sadigh-Eteghad et al., 2017).
Structural Studies
- X-ray Crystallography and NMR : The structure of this compound derivatives, such as bis(ethylsulfone), has been confirmed through techniques like X-ray crystallography and nuclear magnetic resonance spectroscopy (Norris & Wagner, 1999).
Mechanism of Action
Target of Action
D-Galactose, a simple natural compound, has been investigated as a powerful scaffold for drug delivery, diagnostics, and theranostics due to its distinctive properties and interactions with specific cell receptors . In the field of drug delivery, galactose functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .
Mode of Action
It can be inferred from the properties of d-galactose that it likely interacts with its targets through receptor-mediated endocytosis . This process involves the binding of the galactose moiety to specific receptors on the cell surface, leading to the internalization of the compound and any attached drugs or diagnostic agents .
Biochemical Pathways
Several pathways were implicated by D-Galactose administration such as Rheb/mTOR pathway in the brain and EGFR and JAK/STAT pathways in the skin .
Pharmacokinetics
It can be inferred from the properties of d-galactose that it likely has good bioavailability due to its ability to be selectively taken up by cells expressing galactose receptors
Result of Action
It can be inferred from the properties of d-galactose that its action likely results in enhanced delivery of drugs or diagnostic agents to target cells, leading to improved therapeutic or diagnostic outcomes .
Action Environment
D-Galactose is an abundant carbohydrate monomer in nature and widely exists in macroalgae, plants, and dairy wastes . D-Galactose is useful as a raw material for biomass fuel production or low-calorie sweetener production, attracting increased attention . This suggests that the action of D-Galactose diethyldithioacetal may be influenced by environmental factors such as the presence of other compounds, pH, temperature, and the specific characteristics of the target cells .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of D-Galactose diethyldithioacetal are not well-documented in the literature. D-Galactose, a component of this compound, is known to be involved in various biochemical reactions. It is an abundant carbohydrate monomer in nature and is used as a raw material for biomass fuel production or low-calorie sweetener production .
Cellular Effects
D-Galactose, a component of this compound, has been shown to induce senescence in PC12 cells and aging mice .
Molecular Mechanism
D-Galactose, a component of this compound, has been shown to cause mitochondrial oxidative damage and subsequent dysfunction in the cochlear ribbon synapses, leading to hearing changes and early stage presbycusis .
Dosage Effects in Animal Models
Daily D-galactose injections (250 mg/kg body mass/day) for 8 weeks in 9-week-old male Wistar rats induced a model of early accelerated ageing .
Metabolic Pathways
D-Galactose, a component of this compound, is known to be involved in the Leloir pathway, a metabolic pathway for the catabolism of D-Galactose .
properties
IUPAC Name |
(2R,3S,4S,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3/t6-,7+,8+,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOYCPDACQXQRS-RYPBNFRJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(C(C(C(CO)O)O)O)O)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-fluorobenzamide](/img/structure/B2759085.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-2,6-difluorobenzenecarboxamide](/img/structure/B2759086.png)
![N-allyl-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea](/img/structure/B2759087.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2759092.png)
![4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid](/img/structure/B2759093.png)


![1,3,8,8-tetramethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2759099.png)




